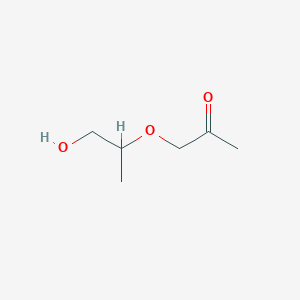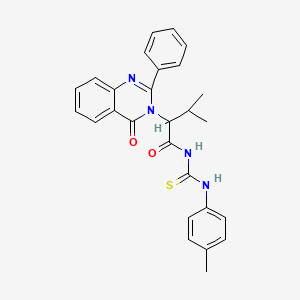
3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril is a heterocyclic organic compound with the molecular formula C17H24N2O2 and a molecular weight of 288.4 g/mol . It is also known by its IUPAC name, 7-hydroxy-1-(2-piperidin-1-ylpropyl)-3,4-dihydroquinolin-2-one . This compound is primarily used in research and experimental applications.
准备方法
The synthesis of 3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril involves several steps. One common method includes the intramolecular Friedel-Crafts alkylation of N-(3-methoxyphenyl)-3-chloropropionamide in the presence of a Lewis acid such as aluminum chloride in dimethylacetamide (DMA) at elevated temperatures ranging from 120°C to 160°C . This reaction produces 7-hydroxy-3,4-dihydro carbostyril, which can then be further reacted with 1-bromo-4-chlorobutane under phase transfer catalyst (PTC) conditions using solvents like acetone or n-butanol at temperatures ranging from 25°C to 45°C . The final product is obtained with high purity and yield.
化学反应分析
3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril involves its interaction with specific molecular targets and pathways. For instance, in the context of its use as a precursor for aripiprazole, it acts on dopamine and serotonin receptors in the brain, modulating neurotransmitter activity and exerting antipsychotic effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
相似化合物的比较
3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril can be compared with other similar compounds, such as:
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: This compound shares a similar core structure but lacks the piperidinopropyl group.
7-Hydroxy-1,2,3,4-tetrahydro-2-quinolinone: Another related compound with a similar quinolinone backbone.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
98067-16-4 |
|---|---|
分子式 |
C17H24N2O2 |
分子量 |
288.4 g/mol |
IUPAC 名称 |
7-hydroxy-1-(2-piperidin-1-ylpropyl)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C17H24N2O2/c1-13(18-9-3-2-4-10-18)12-19-16-11-15(20)7-5-14(16)6-8-17(19)21/h5,7,11,13,20H,2-4,6,8-10,12H2,1H3 |
InChI 键 |
UODZETJISHYYBP-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C(=O)CCC2=C1C=C(C=C2)O)N3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzothiazole, 2-[(2-propynyloxy)methyl]-](/img/structure/B13793450.png)


![3-Azabicyclo[3.2.1]octan-8-one,3-methyl-,oxime(9CI)](/img/structure/B13793461.png)


![4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol](/img/structure/B13793493.png)

![2,8,10-Trioxa-5-azadodecanoic acid, 5-[5-(acetylamino)-2-methoxy-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13793495.png)




